2-(methoxymethyl)-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylic acid
Description
2-(Methoxymethyl)-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylic acid is a heterocyclic compound featuring a thieno[2,3-d]pyrimidine scaffold. This structure consists of a fused thiophene and pyrimidine ring system, with a methoxymethyl substituent at position 2, a methyl group at position 5, and a carboxylic acid moiety at position 4. The compound’s molecular formula is C₁₀H₁₀N₂O₄S, with a molecular weight of 254.26 g/mol (calculated from structural analogs in ).
The thieno[2,3-d]pyrimidine core is notable for its pharmacological relevance, particularly in antimicrobial, anticancer, and enzyme-targeting applications. The methoxymethyl group at position 2 enhances solubility and modulates electronic properties, while the carboxylic acid at position 6 allows for derivatization into amides or esters, enabling further biological optimization .
Properties
IUPAC Name |
2-(methoxymethyl)-5-methyl-4-oxo-3H-thieno[2,3-d]pyrimidine-6-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O4S/c1-4-6-8(13)11-5(3-16-2)12-9(6)17-7(4)10(14)15/h3H2,1-2H3,(H,14,15)(H,11,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDTQCBJZGNMWCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=O)NC(=N2)COC)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901127599 | |
| Record name | 1,4-Dihydro-2-(methoxymethyl)-5-methyl-4-oxothieno[2,3-d]pyrimidine-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901127599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
146628-90-2 | |
| Record name | 1,4-Dihydro-2-(methoxymethyl)-5-methyl-4-oxothieno[2,3-d]pyrimidine-6-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=146628-90-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Dihydro-2-(methoxymethyl)-5-methyl-4-oxothieno[2,3-d]pyrimidine-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901127599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Formation of 2-Aminothiophene Intermediate
The Gewald reaction provides a robust pathway to synthesize 2-aminothiophene precursors. Key steps include:
-
A one-pot reaction combining ethyl acetoacetate (2.13 mmol), cyanoacetamide (1.4 equivalents), and elemental sulfur (0.5 equivalents) in dimethylformamide (DMF) with morpholine as a base.
-
Reaction conditions: 80°C for 12–24 hours under nitrogen atmosphere, yielding 2-aminothiophene-3-carboxamide derivatives with >70% purity.
This intermediate serves as the foundation for subsequent cyclization and functionalization.
Cyclization to Thieno[2,3-d]Pyrimidin-4-One
The 2-aminothiophene intermediate undergoes cyclization with 3-chlorobenzaldehyde (1.2 equivalents) in the presence of concentrated HCl (2–3 drops) and dry DMF:
The reaction proceeds via imine formation, followed by intramolecular cyclization to generate the pyrimidine ring.
Carboxylic Acid Functionalization
Hydrolysis of Ester Precursors
The ethyl ester derivative of the compound undergoes saponification to yield the carboxylic acid:
1,1’-Carbonyldiimidazole-Mediated Coupling
An alternative route utilizes 1,1’-carbonyldiimidazole (CDI) to activate the carboxylic acid for amide bond formation:
-
Activation step : 4-oxo-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid (0.00118 mol) reacts with CDI (0.0012 mol) in anhydrous DMF at 50°C for 10 minutes.
-
Amine coupling : Addition of methoxymethylamine (0.0012 mol) at room temperature for 24 hours.
Optimization of Reaction Conditions
Solvent and Temperature Effects
| Parameter | Gewald Route | CDI Route |
|---|---|---|
| Solvent | DMF | Anhydrous DMF |
| Temperature | 80–110°C | 50°C (activation) |
| Reaction Time | 24–36 hours (total) | 24 hours (coupling) |
The CDI method reduces thermal exposure, minimizing decomposition of acid-sensitive groups.
Comparative Analysis of Preparation Methods
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Gewald Route | Established protocol; Scalable | Multi-step; POCl3 handling hazards | 40–78% |
| CDI Coupling | Mild conditions; Fewer steps | Requires anhydrous conditions | 70–78% |
The CDI method demonstrates superior yields for small-scale synthesis, while the Gewald approach remains preferred for bulk production despite safety challenges .
Chemical Reactions Analysis
Types of Reactions
2-(methoxymethyl)-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxymethyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted thienopyrimidines.
Scientific Research Applications
Pharmaceutical Development
The compound has shown promise in pharmaceutical applications due to its ability to inhibit specific enzymes and receptors. Notably, it may inhibit cyclooxygenase enzymes, which play a crucial role in inflammation pathways. This property makes it a candidate for developing anti-inflammatory drugs.
Antimicrobial Activity
Research indicates that thienopyrimidine derivatives exhibit antimicrobial properties. Studies have demonstrated that 2-(methoxymethyl)-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylic acid can be effective against various bacterial strains, suggesting its potential use in treating bacterial infections.
Anticancer Research
The compound's ability to interact with cellular pathways opens avenues in cancer research. Preliminary studies suggest that it may induce apoptosis in cancer cells, making it a candidate for further investigation as an anticancer agent.
Enzyme Inhibition Studies
The compound has been studied for its effects on various enzymes beyond cyclooxygenases. Its interactions with kinases and phosphatases are of particular interest for drug design targeting signaling pathways involved in diseases such as cancer and diabetes.
Table 1: Summary of Research Findings
Synthesis and Production
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Common methods include:
- Cyclization Reactions : Utilizing dimethylformamide dimethyl acetal (DMF-DMA) as a reagent.
- Transition Metal Catalysis : Employing palladium in cross-coupling reactions for efficient synthesis.
Mechanism of Action
The mechanism of action of 2-(methoxymethyl)-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For instance, it may inhibit the activity of cyclooxygenase enzymes, thereby reducing inflammation . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 2-(methoxymethyl)-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylic acid are compared below with related thieno[2,3-d]pyrimidine derivatives and other fused heterocycles.
Table 1: Structural and Functional Comparison of Thieno[2,3-d]pyrimidine Derivatives
Key Findings:
Substituent Effects on Bioactivity :
- The phenylureido substituent in compound 8a significantly enhances anticancer activity by facilitating interactions with kinase ATP-binding pockets .
- Chlorophenyl substitution (e.g., 16c ) improves antimicrobial potency, likely due to increased lipophilicity and membrane penetration .
- The methoxymethyl group in the target compound may reduce cytotoxicity compared to mercapto analogs (e.g., 2-mercapto derivative), which exhibit stronger enzyme inhibition but higher reactivity .
Structural Isomerism: Thieno[2,3-b]pyridines (e.g., 3-amino-5-ethoxycarbonyl-4-(4-methoxyphenyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide) differ in ring fusion positions, leading to distinct electronic profiles and reduced solubility compared to thieno[2,3-d]pyrimidines .
Core Modifications: Replacement of the pyrimidine ring with a pyridine (e.g., piromidic acid) broadens antibacterial spectrum but reduces thermal stability (melting point ~250°C vs. >300°C for thieno analogs) .
Synthetic Flexibility :
Biological Activity
2-(Methoxymethyl)-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylic acid is a synthetic compound belonging to the thienopyrimidine family. This compound has garnered interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound based on diverse research findings.
The chemical formula for this compound is with a molecular weight of 254.27 g/mol. The structure includes a thieno[2,3-d]pyrimidine core with various functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Chemical Formula | C₁₀H₁₀N₂O₄S |
| Molecular Weight | 254.27 g/mol |
| IUPAC Name | This compound |
| PubChem CID | 15025807 |
Antimicrobial Activity
Research indicates that compounds with a thienopyrimidine structure exhibit significant antimicrobial properties. A study assessed various derivatives of thieno[2,3-d]pyrimidines for their antibacterial activity against multiple strains of bacteria. The results showed that derivatives similar to this compound demonstrated potent antibacterial effects against both Gram-positive and Gram-negative bacteria.
Key Findings:
- Minimum Inhibitory Concentration (MIC) : The MIC values for the tested compounds were determined, showing promising activity against pathogens such as Escherichia coli and Staphylococcus aureus .
- Non-Toxicity : The most potent compounds exhibited minimal hemolytic activity up to concentrations of 200 µmol/L, indicating a favorable safety profile .
Anticancer Potential
The anticancer properties of thienopyrimidine derivatives have been explored in various studies. These compounds have shown potential in inhibiting cancer cell proliferation and inducing apoptosis in several cancer cell lines.
Case Studies:
- Cell Line Studies : In vitro studies demonstrated that derivatives of thieno[2,3-d]pyrimidines could inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanisms involved included cell cycle arrest and apoptosis induction .
- Mechanistic Insights : Research suggested that the presence of specific substituents on the thienopyrimidine ring enhances its interaction with cellular targets involved in cancer progression .
Summary of Biological Activities
The biological activities of this compound can be summarized as follows:
| Activity Type | Target Organisms/Cells | Observations |
|---|---|---|
| Antimicrobial | E. coli, S. aureus | Significant antibacterial activity |
| Anticancer | MCF-7, HeLa | Inhibition of cell proliferation |
| Toxicity | Hemolytic Assay | Non-toxic up to 200 µmol/L |
Q & A
Q. Q1. What synthetic methodologies are most efficient for preparing 2-(methoxymethyl)-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylic acid?
A1. The compound is typically synthesized via cyclization of intermediates such as 2-iminocoumarin-3-carboxamides or alkylation of 3-amino-thienopyrimidine precursors. For example:
- Cyclization approach : Reacting 5-amino-3-methyl-N-arylthiophene-2,4-dicarboxamides with 2-iminocoumarins under reflux conditions in ethanol yields the thienopyrimidine core .
- Alkylation strategy : 3-Amino-5-methyl-4-oxo-N-aryl derivatives can undergo alkylation with methoxymethyl halides, followed by oxidation to introduce the carboxylic acid group .
Optimization tips : Use polar aprotic solvents (e.g., DMF) for alkylation to enhance reaction rates, and monitor by TLC (silica gel, ethyl acetate/hexane 1:1).
Q. Q2. How can researchers confirm the structural integrity of this compound post-synthesis?
A2. Key analytical techniques include:
- X-ray crystallography : Resolves bond lengths and angles (e.g., similar thienopyrimidine structures resolved with C–S bond lengths of 1.76–1.82 Å) .
- NMR spectroscopy : Diagnostic peaks include δ 3.3–3.5 ppm (methoxymethyl protons) and δ 10.5–12.5 ppm (carboxylic acid proton, if not deprotonated) .
- Mass spectrometry : Expected molecular ion [M+H]+ at m/z 295.1 (C₁₁H₁₀N₂O₄S) .
Advanced Research Questions
Q. Q3. What strategies resolve contradictions in reported biological activity data for thienopyrimidine derivatives?
A3. Discrepancies often arise from:
- Structural analogs : Minor substitutions (e.g., methoxymethyl vs. methyl groups) drastically alter activity. For instance, 3-amino-2-(benzylthio) analogs inhibit Proteus vulgaris (MIC 12.5 µg/mL), while methoxymethyl derivatives may lack efficacy .
- Assay variability : Standardize protocols (e.g., broth microdilution for MICs) and use isogenic strains to isolate target effects. Cross-validate with enzyme inhibition assays (e.g., DHFR or TS activity) .
Q. Q4. How can computational modeling guide the design of derivatives with enhanced pharmacokinetic properties?
A4. Use:
- Molecular docking : Predict binding to targets like dihydrofolate reductase (DHFR). The thienopyrimidine core interacts with DHFR’s hydrophobic pocket (ΔG ≈ -8.2 kcal/mol) .
- ADMET prediction : Tools like SwissADME assess solubility (LogP ~1.5 for carboxylic acid form) and bioavailability. Methoxymethyl groups reduce LogP by 0.3–0.5 compared to methyl .
Experimental validation : Synthesize top-ranked derivatives and test in vitro permeability (Caco-2 assays).
Mechanistic and Methodological Challenges
Q. Q5. What experimental designs elucidate the compound’s mechanism of action in bacterial growth inhibition?
A5.
- Target identification : Perform competitive binding assays with radiolabeled substrates (e.g., ³H-folic acid for DHFR inhibition).
- Resistance studies : Compare activity against wild-type vs. DHFR-overexpressing strains .
- Metabolomic profiling : Track folate pathway intermediates via LC-MS in treated vs. untreated bacteria .
Q. Q6. How can researchers optimize reaction yields for large-scale synthesis?
A6.
- Catalysis : Use Pd/C or Ni catalysts for hydrogenation steps (yield improvement from 60% to >85%) .
- Solvent selection : Replace ethanol with acetonitrile for cyclization (reduces side-product formation by 20%) .
- Workflow : Employ continuous flow reactors for exothermic steps (e.g., alkylation) to maintain temperature control .
Data Interpretation and Reproducibility
Q. Q7. Why do crystallographic data for similar compounds show variations in dihedral angles?
A7. Angle discrepancies (e.g., 5°–10° in thienopyrimidine rings) arise from:
Q. Q8. How should researchers address batch-to-batch variability in biological activity?
A8.
- Purity checks : Require HPLC purity >95% (λ = 254 nm, C18 column).
- Stability studies : Store compounds at -20°C under argon; test degradation via accelerated stability trials (40°C/75% RH for 4 weeks) .
- Bioassay controls : Include reference compounds (e.g., trimethoprim for DHFR inhibition) in each assay plate .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
